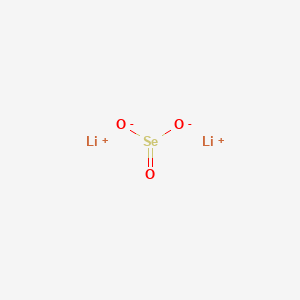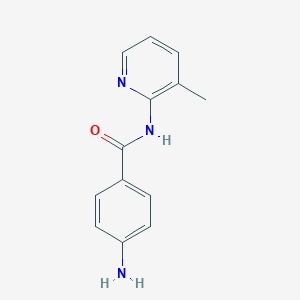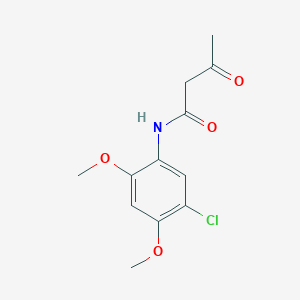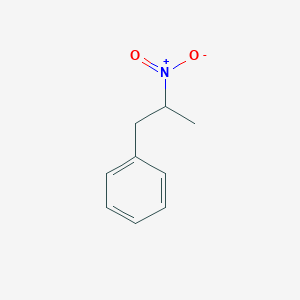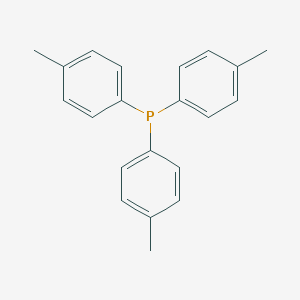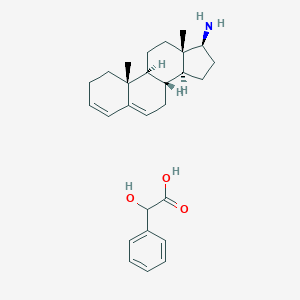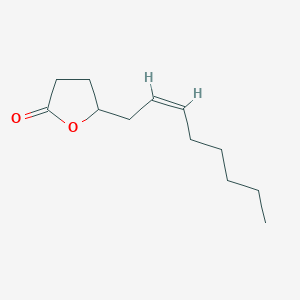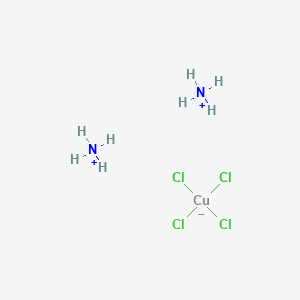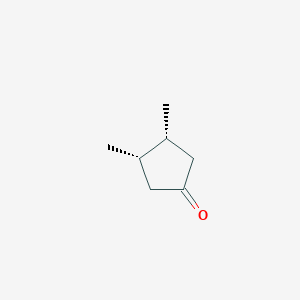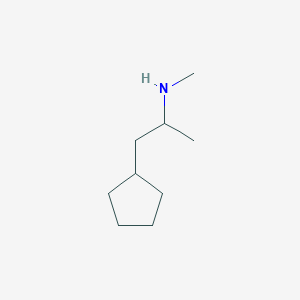
Cyclopentamine
Overview
Description
Cyclopentamine is a cyclic amine that belongs to the class of compounds known as heterocyclic amines. It is a cyclic secondary amine with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has a wide range of applications in the scientific research field.
Scientific Research Applications
Cyclopentamine's Pharmacological Effects : this compound has been studied for its pharmacological effects, particularly in relation to the sympathetic nervous system. It is a very weak alpha-adrenergic receptor stimulant and a weak beta-adrenergic receptor blocker. It also potentiates the auto-inhibition produced by high doses of isoproterenol (Ghouri & Haley, 1969).
Impact on Histamine and Prostaglandin Release : Cyclosporin A (CsA), a compound related to this compound, inhibits the release of histamine and prostaglandin D2 from human lung mast cells, suggesting a potential application in treating inflammatory diseases (Triggiani et al., 1989).
Antiemetic Properties : this compound derivatives like Cyclizine have been studied for their antiemetic properties in palliative care, with an emphasis on understanding their pharmacokinetics and pharmacogenetics (Vella-Brincat et al., 2012).
Role in Drug Interactions : Studies have looked at how compounds related to this compound, such as Cyclosporine, interact with other drugs, particularly anesthetics like Ketamine. Such interactions can have implications for toxicity and efficacy in clinical settings (Robinson et al., 2017).
Neuroprotective Effects : Research has indicated that compounds like Ketamine, which are related to this compound, have neuroprotective properties and potential applications in treating depression and pain management (Wolff & Winstock, 2006).
Central Nervous System Toxicity : Cyclosporine, another related compound, has been shown to cause central nervous system toxicity, potentially through the drug-induced death of oligodendrocytes and neurons (McDonald et al., 1996).
Mechanism of Action
Cyclopentamine, also known as 1-cyclopentyl-N-methylpropan-2-amine, is a sympathomimetic alkylamine . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine . These neurotransmitters play crucial roles in the body’s sympathetic nervous system, mediating responses such as the fight-or-flight response, regulation of heart rate, and blood pressure .
Mode of Action
This compound acts as a releasing agent of the catecholamine neurotransmitters . It stimulates the release of these neurotransmitters, thereby enhancing their effects in the body .
Biochemical Pathways
Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .
Pharmacokinetics
Like other sympathomimetic amines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is its decongestant and stimulant effects . By releasing norepinephrine and epinephrine, it can reduce nasal congestion. Its stimulant effects are due to its impact on dopamine, norepinephrine, and epinephrine .
Safety and Hazards
In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Cyclopentamine acts as a releasing agent of the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine . Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with catecholamine neurotransmitters. It influences cell function by modulating the levels of these neurotransmitters, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with catecholamine neurotransmitters. It acts as a releasing agent for these neurotransmitters, thereby influencing their levels within the cell . This can lead to changes in gene expression, enzyme activation or inhibition, and other cellular processes .
Properties
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKQSZZZPGLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861710 | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-45-4 | |
| Record name | Cyclopentamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
| Record name | Cyclopentamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




